Physicochemical Profiling and Synthetic Utility of 2,4-Dihydroxy-5-iodobenzoic Acid in Targeted Drug Discovery
Physicochemical Profiling and Synthetic Utility of 2,4-Dihydroxy-5-iodobenzoic Acid in Targeted Drug Discovery
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
In the landscape of modern medicinal chemistry, the development of bioavailable inhibitors for protein tyrosine phosphatases (PTPs) has been historically bottlenecked by the highly positively charged nature of PTP active sites. Traditional inhibitors relying on heavily charged phosphotyrosine (pTyr) mimetics often fail to penetrate cell membranes. 2,4-Dihydroxy-5-iodobenzoic acid (CAS: 856106-63-3) has emerged as a foundational building block to solve this challenge[1].
By providing a salicylic acid-like pharmacophore that acts as a non-hydrolyzable, cell-permeable pTyr surrogate, this compound serves as the critical starting scaffold for synthesizing highly potent, selective inhibitors against Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB)[2]. This technical guide details the physicochemical properties, mechanistic synthesis, and downstream application workflows of this pivotal intermediate.
Physicochemical & Structural Profiling
The utility of 2,4-dihydroxy-5-iodobenzoic acid stems from its unique functional group arrangement. The dual hydroxyl groups provide critical hydrogen bonding capabilities necessary for mimicking the phosphate group of natural PTP substrates, while the heavy iodine atom at the 5-position acts as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (such as Sonogashira couplings)[3].
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2,4-Dihydroxy-5-iodobenzoic acid |
| CAS Registry Number | 856106-63-3[4] |
| Molecular Formula | C₇H₅IO₄[5] |
| Molecular Weight | 280.02 g/mol [5] |
| Appearance | Solid precipitate (typically isolated from aqueous acetic acid)[3] |
| Solubility Profile | Soluble in polar aprotic and protic organic solvents (THF, Ethyl Acetate, Acetone, Acetic Acid, TFA). Insoluble in neutral water; requires basic conditions (e.g., NaHCO₃) for aqueous solvation[3]. |
| InChI Key | KIHIUNVBVKLJAL-UHFFFAOYSA-N[4] |
Mechanistic Synthesis & Isolation Protocols
As a Senior Application Scientist, it is critical to understand not just the procedural steps, but the chemical causality governing the synthesis. The preparation of 2,4-dihydroxy-5-iodobenzoic acid relies on a highly regioselective Electrophilic Aromatic Substitution (EAS) .
Causality of Regioselectivity
The starting material, 2,4-dihydroxybenzoic acid, possesses two strongly electron-donating hydroxyl groups that activate the aromatic ring.
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Position 1 is occupied by the carboxyl group.
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Position 3 is sterically hindered between the two hydroxyl groups.
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Position 5 is ortho to the 4-OH and para to the 2-OH group. Consequently, the 5-position is the most electronically enriched and sterically accessible carbon, making it the exclusive site of attack for the electrophilic iodine cation (I⁺) generated from iodine monochloride (ICl)[3].
Protocol 1: Regioselective Iodination Workflow
This protocol is a self-validating system; the precipitation in water serves as an intrinsic purification step due to the differential solubility of the iodinated product versus the starting materials.
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Reagent Preparation: Dissolve 20 g (130 mmol) of 2,4-dihydroxybenzoic acid in 150 mL of glacial acetic acid. Rationale: Acetic acid acts as a polar protic solvent that stabilizes the EAS transition state without reacting with the electrophile.
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Electrophile Addition: Prepare a solution of iodine monochloride (8.0 mL, 160 mmol) in 100 mL of acetic acid. Add this dropwise to the main reaction vessel over 1 hour at room temperature[3].
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Reaction Maturation: Stir the reaction mixture continuously for an additional 4 hours at room temperature to ensure complete conversion[3].
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Solvent Evaporation: Remove the acetic acid under vacuum.
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Precipitation & Isolation: Add deionized water to the concentrated residue. The sudden shift in solvent polarity forces the hydrophobic iodinated product to crash out of solution.
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Filtration: Collect the resulting precipitate via vacuum filtration, wash thoroughly with cold water to remove residual acid and unreacted ICl, and dry in vacuo.
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Expected Yield: ~33.1 g (91% yield) of 2,4-dihydroxy-5-iodobenzoic acid[3].
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Downstream Application: mPTPB Inhibitor Development
To utilize the iodine handle for building complex drug molecules (like the 6-hydroxy-benzofuran-5-carboxylic acid core), the reactive hydroxyl and carboxyl groups must first be masked to prevent unwanted side reactions during cross-coupling.
Protocol 2: Acetonide Protection
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Suspension: Suspend 16.71 g (59.7 mmol) of 2,4-dihydroxy-5-iodobenzoic acid in 300 mL of Trifluoroacetic Acid (TFA)[3].
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Reagent Addition: Dropwise, add Trifluoroacetic Anhydride (TFAA, 41.5 mL, 298 mmol) and dry acetone (35 mL, 478 mmol) at room temperature[3]. Rationale: The TFA/TFAA system drives the condensation of acetone with the 2,4-dihydroxy and carboxyl groups, forming a protected cyclic intermediate.
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Reaction & Workup: Stir overnight. Concentrate the homogeneous solution to dryness. Re-dissolve in 500 mL of ethyl acetate, wash sequentially with water, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the protected intermediate (Yield: ~52%)[3].
Fig 1. Synthetic workflow from 2,4-dihydroxybenzoic acid to the benzofuran mPTPB inhibitor core.
Biological Context: Combating Tuberculosis
The ultimate goal of synthesizing this scaffold is to combat Mycobacterium tuberculosis (Mtb). Mtb secretes mPTPB into host macrophages, where it hijacks host immune signaling. Specifically, mPTPB blocks the ERK1/2 and p38 pathways (suppressing IL-6 production) and activates the Akt pathway (preventing host macrophage apoptosis)[1].
By utilizing 2,4-dihydroxy-5-iodobenzoic acid to synthesize benzofuran salicylic acid derivatives (e.g., compound 4g), researchers have developed highly potent (IC₅₀ = 38 nM), reversible, non-competitive inhibitors that restore the macrophage's ability to undergo apoptosis and clear the infection[2][3].
Fig 2. mPTPB-mediated host immune evasion pathway and targeted pharmacological intervention.
Analytical Characterization
To verify the successful synthesis and purity of 2,4-dihydroxy-5-iodobenzoic acid prior to downstream coupling, the following analytical benchmarks should be met:
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¹H NMR (500 MHz, CDCl₃): The disappearance of the proton at the 5-position and the resulting simplified aromatic region confirm regioselectivity. Key shifts include: δ 12.45 (br, 1H, carboxylic OH), 11.31 (s, 1H, phenolic OH), 8.10 (s, 1H, aromatic H-6), 6.43 (s, 1H, aromatic H-3)[3].
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Mass Spectrometry (ESI): Low-resolution mass spectra should display a primary molecular ion peak at m/e 281 (M + H)⁺, corresponding to the addition of a proton to the 280.02 g/mol parent mass[3].
References
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Journal of Medicinal Chemistry (ACS Publications). "Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-benzofuran-5-carboxylic Acid Scaffold." ACS Publications. Available at: [Link]
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National Institutes of Health (PMC). "Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold." PMC/NIH. Available at:[Link]
Sources
- 1. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 856106-63-3 CAS Manufactory [m.chemicalbook.com]
